1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
This compound belongs to the imidazo[4,5-b]quinoxaline family, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Cyclopentyl substituent at position 3: Provides steric bulk and lipophilicity, likely influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-cyclopentyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-14-6-5-9-16(12-14)28(26,27)25-13-24(15-7-1-2-8-15)19-20(25)23-18-11-4-3-10-17(18)22-19/h3-6,9-12,15H,1-2,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHALBWJSSAIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with a variety of targets, receptors, or microorganisms.
Mode of Action
Quinoxaline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways.
Biological Activity
1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial and enzyme inhibitory effects, based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl sulfonyl group and a cyclopentyl moiety linked to an imidazoquinoxaline framework. Its molecular formula is C15H16ClN3O2S. The presence of the sulfonamide group is significant for its biological activity, often associated with various therapeutic effects.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit considerable antibacterial properties. For instance, research has shown that derivatives with similar structures displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker activity against other bacterial strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 5.2 |
| Compound B | Bacillus subtilis | 18 | 4.8 |
| Compound C | Escherichia coli | 10 | 12.0 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurological functions and metabolic processes.
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 6.5 |
| Compound D | Urease | 2.14 |
| Compound E | AChE | 8.0 |
Studies indicate that the compound exhibits strong inhibition against urease with an IC50 value significantly lower than that of standard inhibitors like thiourea (IC50 = 21.25 µM) . This suggests its potential as a therapeutic agent in conditions where urease activity is detrimental, such as in certain infections and kidney stones.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and bacterial targets. Molecular docking studies have suggested that the sulfonamide group enhances binding affinity to target proteins involved in bacterial metabolism and enzyme catalysis .
Case Studies
In one study focusing on the pharmacological evaluation of related compounds, it was found that those possessing the sulfonamide moiety demonstrated significant antibacterial and enzyme inhibitory activities. The research highlighted the importance of structural modifications in enhancing biological efficacy.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key differences between the target compound and similar derivatives:
Key Differences in Pharmacological and Physicochemical Properties
Chlorophenyl Position (3- vs. 4-):
- The 3-chlorophenyl group in the target compound may induce different steric and electronic effects compared to the 4-chlorophenyl analogs. For example, para-substitution (4-Cl) in could enhance planarity and π-stacking interactions, while meta-substitution (3-Cl) may disrupt symmetry in receptor binding .
Substituents at Position 3: Cyclopentyl vs. Isopropoxypropyl: The cyclopentyl group (target compound) offers higher rigidity and lipophilicity (LogP ~4–5 estimated) compared to the flexible, ether-containing isopropoxypropyl group in , which may improve metabolic stability but reduce aqueous solubility.
Sulfonyl Group Variations: Methylphenylsulfonyl () reduces electron-withdrawing effects compared to chlorophenylsulfonyl, possibly decreasing hydrogen-bond acceptor capacity (TPSA ~74.8 in vs. lower in non-chlorinated analogs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
